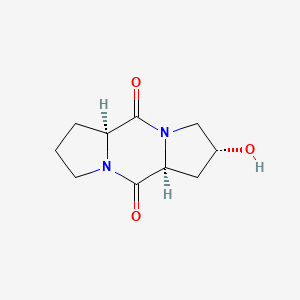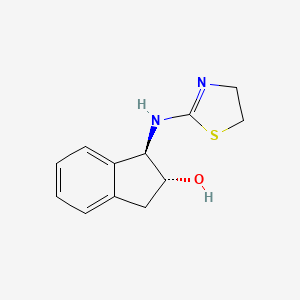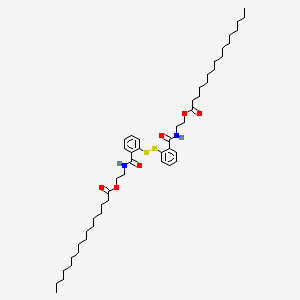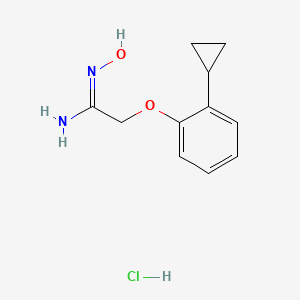
Magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “Aluminum, triethyl-, reaction products with magnesium ethoxide and titanium tetrachloride” is a complex chemical entity primarily used in the field of polymer chemistry. It is a key component in the synthesis of Ziegler-Natta catalysts, which are essential for the polymerization of olefins such as ethylene and propylene . These catalysts have revolutionized the production of polyolefins, making them one of the most widely used materials in various industries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of triethylaluminum with magnesium ethoxide and titanium tetrachloride. The process typically begins with the preparation of magnesium ethoxide, which is then reacted with titanium tetrachloride to form a magnesium-titanium complex. Triethylaluminum is subsequently added to this complex to produce the final compound .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The reaction is typically conducted at elevated temperatures and pressures to ensure complete conversion of the reactants. The resulting product is then purified and characterized using various analytical techniques such as FTIR, XRD, and SEM .
Analyse Des Réactions Chimiques
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxides.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one or more of its components are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxygen, hydrogen, and various halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .
Major Products Formed
The major products formed from these reactions include various oxides, reduced species, and substituted compounds. These products are often used as intermediates in further chemical processes .
Applications De Recherche Scientifique
The compound has a wide range of scientific research applications, including:
Biology: The compound is used in the synthesis of various biomolecules and in the study of biological processes.
Industry: The compound is used in the production of various industrial materials, including plastics, fibers, and films
Mécanisme D'action
The mechanism by which the compound exerts its effects involves the activation of the titanium center in the catalyst. This activation facilitates the polymerization of olefins by creating active sites on the catalyst surface where the polymerization reaction can occur. The molecular targets and pathways involved in this process include the coordination of olefin molecules to the titanium center and the subsequent insertion of these molecules into the growing polymer chain .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other Ziegler-Natta catalysts such as those based on vanadium and chromium. These catalysts also involve the use of transition metals and organometallic compounds to facilitate the polymerization of olefins .
Uniqueness
The uniqueness of the compound lies in its high activity and selectivity in the polymerization of olefins. Compared to other Ziegler-Natta catalysts, the compound exhibits superior performance in terms of polymer yield and molecular weight distribution. Additionally, the use of magnesium ethoxide as a support material enhances the stability and efficiency of the catalyst .
Propriétés
Formule moléculaire |
C10H25AlCl4MgO2Ti |
|---|---|
Poids moléculaire |
418.3 g/mol |
Nom IUPAC |
magnesium;ethanolate;titanium(4+);triethylalumane;tetrachloride |
InChI |
InChI=1S/2C2H5O.3C2H5.Al.4ClH.Mg.Ti/c2*1-2-3;3*1-2;;;;;;;/h2*2H2,1H3;3*1H2,2H3;;4*1H;;/q2*-1;;;;;;;;;+2;+4/p-4 |
Clé InChI |
VAOHBMLCEKEJOZ-UHFFFAOYSA-J |
SMILES canonique |
CC[O-].CC[O-].CC[Al](CC)CC.[Mg+2].[Cl-].[Cl-].[Cl-].[Cl-].[Ti+4] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[[4-[[Diamino(phenylazo)phenyl]azo]-1-naphthyl]azo]-N,N,N-trimethylanilinium chloride](/img/structure/B12783285.png)

![(2S,4S)-4-fluoro-1-[2-[(4-methyl-1-methylsulfonylpiperidin-4-yl)amino]acetyl]pyrrolidine-2-carbonitrile](/img/structure/B12783295.png)
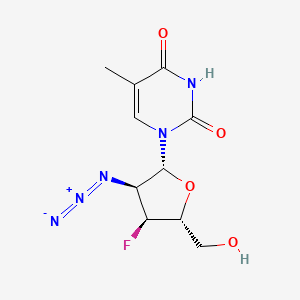
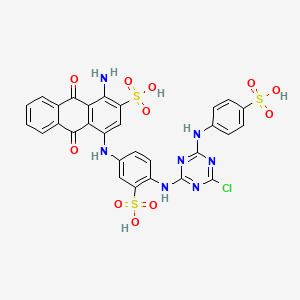
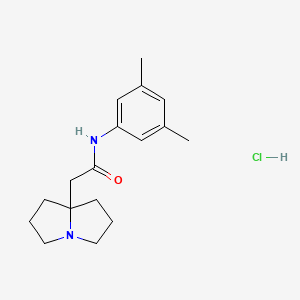
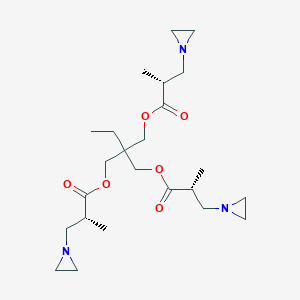
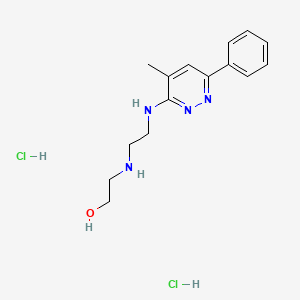
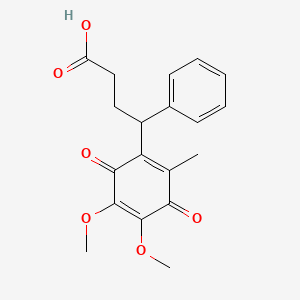
![1-[2-(9-chloro-6H-benzo[b][1,4]benzodioxepin-6-yl)ethyl]piperidine;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B12783334.png)
